molecular formula C25H21BrClN5O2S B11659547 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11659547
M. Wt: 570.9 g/mol
InChI Key: FDVVSRBWOQNVPD-CCVNUDIWSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHBrClNOS

    IUPAC Name: (E)-N’-[(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

This compound belongs to the class of hydrazides and contains both triazole and thioether moieties

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Here’s one common method:

    Condensation Reaction:

Industrial Production:: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and cost-effectiveness. These methods may vary based on the manufacturer and proprietary processes.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, especially at the sulfur atom.

    Reduction: Reduction of the azo group or other functional groups is possible.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted.

    Hydrolysis: The hydrazone linkage can be hydrolyzed under appropriate conditions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

Scientific Research Applications

This compound has intriguing applications:

    Medicine: It might exhibit antimicrobial or antitumor properties.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of triazole and thioether functionalities, similar compounds include other hydrazides, triazoles, and thioethers.

Properties

Molecular Formula

C25H21BrClN5O2S

Molecular Weight

570.9 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21BrClN5O2S/c1-16-3-10-21(11-4-16)32-24(17-5-8-20(27)9-6-17)30-31-25(32)35-15-23(33)29-28-14-18-13-19(26)7-12-22(18)34-2/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+

InChI Key

FDVVSRBWOQNVPD-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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